molecular formula C24H20FN3O3S B14120069 N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14120069
M. Wt: 449.5 g/mol
InChI Key: NHGPYLQHTIRPPJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides and suitable nucleophiles.

    Attachment of the Indene Moiety: The indene moiety is attached through a series of coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and indene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-bromobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide lies in the presence of the fluorobenzyl group, which imparts distinct electronic properties and potential biological activity compared to its chloro- and bromo- counterparts. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H20FN3O3S/c25-18-8-4-2-6-16(18)13-28-23(30)22-20(11-12-32-22)27(24(28)31)14-21(29)26-19-10-9-15-5-1-3-7-17(15)19/h1-8,11-12,19H,9-10,13-14H2,(H,26,29)

InChI Key

NHGPYLQHTIRPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4

Origin of Product

United States

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